N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide
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Overview
Description
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzamide group attached to a thiazole ring, which is further substituted with a diethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with diethylamine to introduce the diethylamino methyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(dimethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide: Similar structure with a dimethylamino group instead of a diethylamino group.
N-{5-[(ethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide: Similar structure with an ethylamino group instead of a diethylamino group.
N-{5-[(methylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide: Similar structure with a methylamino group instead of a diethylamino group.
Uniqueness
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide is unique due to the presence of the diethylamino methyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its ability to interact with biological targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(diethylaminomethyl)-4-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-19(5-2)11-14-12(3)17-16(21-14)18-15(20)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYXVHSFPETFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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